molecular formula C10H8N2O3S2 B3306143 {2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid CAS No. 926223-30-5

{2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid

Cat. No.: B3306143
CAS No.: 926223-30-5
M. Wt: 268.3 g/mol
InChI Key: KTSYHMVHWVJKCP-UHFFFAOYSA-N
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Description

{2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid is a synthetic heterocyclic compound featuring a thiophene-substituted acetamide core fused to a thiazole-acetic acid scaffold. This specific molecular architecture is of significant interest in medicinal chemistry research, particularly in the development of novel antimicrobial agents. Compounds based on the 1,3-thiazole core are extensively investigated for their potent biological activities . Recent scientific reviews highlight that thiazole derivatives demonstrate promising inhibitory effects against Mycobacterium tuberculosis , with some compounds showing minimum inhibitory concentration (MIC) values comparable to first-line tuberculosis drugs . The mechanism of action for these compounds often involves targeting essential bacterial enzymes, such as InhA, MmpL3, and DNA gyrase . The presence of the acetic acid functional group enhances the molecule's utility as a key synthetic intermediate for further derivatization, enabling structure-activity relationship (SAR) studies. This product is intended for research applications such as antimicrobial screening, antitubercular agent development, and as a building block for synthesizing more complex heterocyclic compounds. It is supplied for laboratory research purposes. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[2-(thiophene-3-carbonylamino)-1,3-thiazol-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S2/c13-8(14)3-7-5-17-10(11-7)12-9(15)6-1-2-16-4-6/h1-2,4-5H,3H2,(H,13,14)(H,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSYHMVHWVJKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)NC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of {2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiazole in the presence of a base such as triethylamine to yield the desired product. Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using automated systems and advanced purification techniques.

Chemical Reactions Analysis

{2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This compound may also interfere with cellular pathways by binding to DNA or RNA, thereby affecting gene expression and protein synthesis .

Comparison with Similar Compounds

{2-[(2-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic Acid (CAS 329695-38-7)

  • Structural Difference : The thiophene substituent is attached at the 2-position instead of the 3-position.
  • Thiophene positional isomers often exhibit distinct electronic properties due to differences in conjugation pathways .

2-(2-Thiophen-2-yl-1,3-thiazol-4-yl)acetic Acid

  • Structural Difference: Lacks the carbonylamino group, retaining only a thiophene ring at the thiazole’s 2-position.
  • Implications: Absence of the carbonylamino group reduces hydrogen-bonding capacity and may decrease target affinity. This simpler structure is more lipophilic, as evidenced by its molecular formula (C₉H₇NO₂S₂ vs. C₁₀H₈N₂O₃S₂ for the target compound) .

Aromatic Ring Modifications

[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic Acid (CAS 255874-78-3)

  • Structural Difference : Replaces the thiophene ring with a 4-chlorobenzoyl group.
  • Implications : The chloro substituent introduces electron-withdrawing effects, enhancing stability and altering dipole moments. Benzoyl derivatives often exhibit higher metabolic resistance compared to thiophene analogs, but reduced sulfur-mediated interactions .

2-{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic Acid (CAS 1176721-33-7)

  • Structural Difference : Substitutes thiophene with a 5-chloropyridinyl group.
  • Implications: The pyridine ring introduces a basic nitrogen, increasing water solubility.

Functional Group Variations

(Z)-2-(2-Chloroacetamido)-α-(methoxyimino)-4-thiazoleacetic Acid

  • Structural Difference: Contains a chloroacetamido group and a methoxyimino substituent.
  • Implications: The methoxyimino group introduces steric hindrance and conformational rigidity, while the chloroacetamido moiety may confer alkylating activity, useful in prodrug designs .

(2-{[4-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetic Acid (CAS 918793-31-4)

  • Structural Difference: Features a 4-(trifluoromethyl)phenylamino group.
  • Implications : The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a candidate for central nervous system (CNS) targets. However, increased molecular weight (302.27 g/mol vs. 284.30 g/mol for the target compound) may reduce bioavailability .

Heterocyclic Additions

2-[2-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-1,3-thiazol-4-yl]acetic Acid (CAS 1548085-92-2)

  • Structural Difference : Incorporates a sulfolane (1,1-dioxothiolan) group.
  • Implications : The sulfone group improves water solubility and introduces hydrogen-bond acceptors. This modification is advantageous in designing soluble kinase inhibitors .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent CAS Number
{2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid C₁₀H₈N₂O₃S₂ 284.30 3-Thienylcarbonylamino 329695-38-7*
{2-[(2-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid C₁₀H₈N₂O₃S₂ 284.30 2-Thienylcarbonylamino 329695-38-7
2-(2-Thiophen-2-yl-1,3-thiazol-4-yl)acetic acid C₉H₇NO₂S₂ 225.29 Thiophen-2-yl N/A
[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid C₁₂H₁₀ClN₂O₃S 298.73 4-Chlorobenzoylamino 255874-78-3
2-{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid C₁₀H₈ClN₃O₂S 269.71 5-Chloropyridin-2-ylamino 1176721-33-7

Note: CAS 329695-38-7 is cited in for the 2-thienyl variant, but the 3-thienyl analog may share this identifier due to database inconsistencies.

Biological Activity

{2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure

The compound is characterized by a thiazole ring substituted with a thienylcarbonyl group and an acetic acid moiety. Its structure can be represented as follows:

C10H10N2O2S\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}_2\text{S}

Antimicrobial Activity

Research indicates that compounds containing thiazole and thiophene rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazole showed activity against various bacterial strains, suggesting that this compound may possess similar effects due to its structural components .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a potential application in treating inflammatory diseases .

Anticancer Activity

Recent studies have reported that thiazole derivatives exhibit anticancer properties. For instance, a derivative similar to this compound was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways .

Cell Line IC50 (µM)
HeLa15
MCF-720
A54925

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : It could modulate receptor activity related to pain and inflammation, leading to reduced symptoms in inflammatory conditions.

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. The results indicated that this compound had comparable activity to established antibiotics against resistant strains of bacteria .

Case Study 2: Anti-inflammatory Effects

In a controlled trial involving animal models, the administration of this compound significantly reduced inflammation markers compared to the control group. This suggests its potential as a therapeutic agent for inflammatory disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for {2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid and its derivatives?

  • Methodology : The compound is synthesized by heating 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thiones with monochloroacetic acid in an equimolar alkali medium. Reaction conditions (e.g., ethanol solvent, reflux) and stoichiometric ratios are critical for optimizing yield. Post-synthesis, recrystallization and thin-layer chromatography (TLC) confirm purity .
  • Key Considerations : Adjusting substituents (R-groups) on the triazole ring can modulate reactivity. For example, morpholinomethyl or phenylmethyl groups influence solubility and stability .

Q. How is the structural integrity of this compound validated?

  • Methodology : Use integrated analytical techniques:

  • Elemental Analysis : Confirms empirical formula.
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretching at ~1650 cm⁻¹ for the thienylcarbonyl moiety) .
  • HPLC-DAD : Quantifies purity and detects degradation products, as demonstrated in related triazole-thioacetic acid derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

  • Case Study : Antimicrobial assays may yield variable results due to structural modifications (e.g., salt forms or metal complexes). For instance, sodium/potassium salts of thioacetic acids show enhanced solubility, potentially altering activity profiles .
  • Methodology : Perform comparative bioassays under standardized conditions (e.g., MIC assays against S. aureus and C. albicans) while controlling for salt forms, solvent systems, and impurity levels .

Q. What strategies optimize the synthesis of metal complexes with this compound for enhanced bioactivity?

  • Methodology : React the free acid with metal sulfates (e.g., CuSO₄, ZnSO₄) in aqueous ethanol. Stoichiometric control (1:2 molar ratio of metal to ligand) ensures stable coordination complexes. Characterization via UV-Vis spectroscopy and magnetic susceptibility measurements can elucidate binding modes .
  • Data Contradiction : Iron(II) complexes may exhibit redox instability; use inert atmospheres or chelating agents to mitigate oxidation .

Q. How can impurities or degradation products be systematically analyzed during synthesis?

  • Methodology : Employ LC-MS or HPLC-DAD to monitor reaction byproducts. For example, degradation under acidic conditions may yield 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid, detectable via retention time shifts .
  • Quality Control : Ensure mass balance (total % main compound + impurities = 100%) to validate analytical accuracy .

Q. What crystallographic tools are recommended for resolving the 3D structure of this compound?

  • Software : SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) are widely used for small-molecule crystallography. ORTEP-3 provides graphical visualization of thermal ellipsoids and hydrogen-bonding networks .
  • Challenges : High-resolution data (>1.0 Å) is critical for accurately modeling the thiazole-thienyl backbone due to potential torsional strain .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodology : Synthesize analogs with systematic substitutions (e.g., replacing the thienyl group with furan or phenyl rings) and evaluate biological activity. For example:

  • Anticancer Potential : Modify the acetic acid moiety to esters or amides to enhance membrane permeability .
  • Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to targets like bacterial dihydrofolate reductase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid
Reactant of Route 2
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{2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid

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